Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Overview

Description

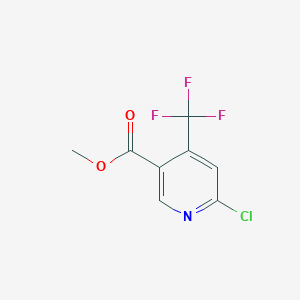

Methyl 6-chloro-4-(trifluoromethyl)nicotinate (CAS 261635-79-4) is a pyridine derivative with a trifluoromethyl (-CF₃) group at position 4 and a chlorine atom at position 6, esterified with a methyl group. This compound is widely utilized in pharmaceutical and agrochemical research due to its structural versatility and stability. Its molecular formula is C₈H₅ClF₃NO₂, with a molecular weight of 239.58 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects critical for reactivity in substitution reactions .

Synthesis often involves multistep processes, such as the hydrolysis of intermediates like methyl 6-chloro-4-(isopropylamino)nicotinate under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/water), yielding carboxylic acid derivatives . Commercial availability is confirmed by suppliers like Combi-Blocks, which offers the compound at 98% purity (MFCD01941315) .

Preparation Methods

Classical Multi-Step Synthesis Route

A traditional synthetic route starts from 4-chloronicotinic acid derivatives or their esters, followed by trifluoromethylation and esterification steps.

Stepwise Process:

This route suffers from harsh reaction conditions (e.g., sodium hydride and anhydrous THF), low yields in ring closure due to side reactions, and difficult purification steps.

Modern Safe and Economical Synthesis via Trifluoromethylation of Aryl Halides

A more recent and scalable approach focuses on direct trifluoromethylation of an aryl halide precursor, providing improved safety and cost-effectiveness.

Key Features:

- Starting material: 4-hydroxynicotinic acid or related heteroaryl halides.

- Trifluoromethylation reagent: Methyl chlorodifluoroacetate (MCDFA) combined with potassium fluoride (KF) and copper(I) iodide (CuI).

- Reaction conducted under mild conditions suitable for kilogram-scale synthesis.

Reaction Scheme Summary:

This method was developed by Mulder et al. with an emphasis on scalability and cost reduction, enabling synthesis on a 100-kg scale without specialized fluorination equipment.

Alternative Amination Route via Anilino Nicotinic Acid Esters

Another approach involves nucleophilic aromatic substitution of methyl 2-chloronicotinate with trifluoromethyl-substituted anilines to form anilino nicotinate derivatives, which can be further transformed into methyl 6-chloro-4-(trifluoromethyl)nicotinate.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Notes

Side Reactions and Yield Limitations: In the classical route, the use of sodium hydride leads to polymerization side reactions, complicating purification and lowering yields. The ring closure step is particularly sensitive, with enamine intermediates prone to hydrolysis back to ketones, reducing product formation.

Trifluoromethylation Challenges: Many trifluoromethylation methods exist but are often limited to small scales or require specialized equipment. The MCDFA/KF/CuI system developed offers a practical solution for scale-up with good regioselectivity and yield.

Cost Considerations: Starting from inexpensive 4-hydroxynicotinic acid (~$70/kg) rather than pre-fluorinated precursors (~$800/kg) significantly reduces production costs.

Analytical Data: NMR characterization confirms the presence of trifluoromethyl groups (notably a quartet in ^13C NMR with coupling constants around 346.5 Hz for C-F bonds), and carbonyl carbons appear at δ ~171–162 ppm indicating ester and ketone functionalities.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Time | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| Etherification | NaH, anhydrous THF | Room temp | THF | Hours | Moderate | Requires dry conditions; polymerization risk |

| Amination & Ring Closure | Ammonium acetate, acetic acid | 50°C | Acetic acid | 2 hours | ~74 | Sensitive to water; brown oil product |

| Trifluoromethylation | MCDFA, KF, CuI | Mild (RT–60°C) | Various (e.g., DMF) | Hours | High | Scalable, safe, economical |

| Amination with Anilines | 3-Trifluoromethylaniline, ZnO, I2 | 110°C | Xylene | Several h | Moderate | Bench scale; side products possible |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted nicotinates.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 6-chloro-4-(trifluoromethyl)nicotinate belongs to a family of substituted nicotinic acid esters. Below is a comparative analysis with structurally related compounds:

Key Findings

Substituent Position Effects: Position 4 vs. 6 (CF₃/Cl): Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4) exhibits distinct electronic properties compared to the target compound. Adjacent Substituents: Compounds with Cl and CF₃ at adjacent positions (e.g., C5 and C6) show reduced synthetic utility due to steric hindrance, as seen in Methyl 6-chloro-5-(trifluoromethyl)nicotinate .

Functional Group Impact: Chlorine vs. Amino Groups: Replacing Cl with NH₂ (e.g., Methyl 2-amino-5-(trifluoromethyl)nicotinate) increases water solubility but decreases stability in acidic conditions, limiting its use in prolonged reactions . Fluorine Analogues: Methyl 6-fluoro-2-methylnicotinate (CAS 402-65-3) demonstrates lower molecular weight (180.14 g/mol) and higher electronegativity, favoring applications in radiopharmaceuticals .

Synthetic Accessibility: this compound is synthesized in 85% yield via hydrolysis of its isopropylamino precursor, whereas analogues like Methyl 6-chloro-4-(dimethylamino)nicotinate require more complex protection/deprotection steps .

Market and Availability :

- The target compound is priced competitively (~$680/g for small quantities), while rarer analogues (e.g., Methyl 2-chloro-5-(trifluoromethyl)nicotinate) are discontinued or available only via custom synthesis .

Biological Activity

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro group and a trifluoromethyl group at specific positions. The presence of these substituents enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

| Property | Description |

|---|---|

| Molecular Formula | C8H6ClF3N |

| Molecular Weight | 221.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis, although the exact mechanisms are still under investigation.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated activity against various cancer cell lines. In vitro studies have reported cytotoxic effects on human cancer cells, indicating its potential as an anticancer agent. For instance, it was effective against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with IC50 values indicating significant potency .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.

- Mechanistic Insights : Further investigation into its mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

- Comparative Analysis : A comparative study with similar compounds (e.g., Methyl 6-chloro-5-(trifluoromethyl)nicotinate) highlighted that the unique positioning of the chloro and trifluoromethyl groups significantly influenced biological activity, with this compound showing superior efficacy in anti-inflammatory assays.

Applications in Medicine and Industry

Due to its promising biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : As a potential lead compound for developing anti-inflammatory and anticancer drugs.

- Agrochemical Applications : Its structural features may enhance efficacy as a pesticide or herbicide due to increased bioactivity against target organisms.

Q & A

Q. What are the common synthetic routes for Methyl 6-chloro-4-(trifluoromethyl)nicotinate?

The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A key step is the introduction of the trifluoromethyl group, often achieved via halogen exchange using reagents like trifluoromethyl copper complexes or direct fluorination under controlled conditions. The chlorination step may employ thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloro substituent at the 6-position. Esterification of the carboxylic acid intermediate is performed using methanol in the presence of acid catalysts like sulfuric acid. Purification often involves column chromatography or recrystallization to isolate the final product .

Q. How do the positions of chloro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group at the 4-position increases the electrophilicity of the pyridine ring, enhancing reactivity toward nucleophilic substitution at the 6-chloro position. The chlorine atom’s position (meta to the trifluoromethyl group) creates a steric and electronic environment that favors SNAr (nucleophilic aromatic substitution) reactions. Computational studies suggest that the CF₃ group reduces electron density at the 6-position, accelerating substitution with amines or thiols. This regioselectivity is critical for designing derivatives for biological applications .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester methyl group (δ ~3.9–4.0 ppm for COOCH₃) and aromatic proton environments.

- 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the molecular formula (C₈H₅ClF₃NO₂) and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystals .

Q. What strategies can mitigate competing side reactions during the synthesis of this compound?

- Controlled Chlorination : Use stoichiometric POCl₃ with catalytic DMAP to minimize over-chlorination.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of intermediates.

- Temperature Modulation : Maintain temperatures below 100°C during esterification to avoid decarboxylation.

- Selective Protecting Groups : Protect reactive sites (e.g., amino groups) before introducing the trifluoromethyl group .

Q. How can solubility challenges be addressed when working with this compound in aqueous reactions?

Due to its hydrophobic trifluoromethyl and ester groups, solubility in water is limited. Strategies include:

- Co-solvent Systems : Use DMSO:water or acetone:water mixtures (e.g., 30% DMSO).

- Derivatization : Convert the ester to a carboxylic acid (via hydrolysis) for improved aqueous solubility.

- Micellar Catalysis : Employ surfactants like SDS to enhance dispersion in aqueous media .

Q. What computational methods are used to predict the biological activity of this compound?

- Molecular Docking : To assess binding affinity with target proteins (e.g., enzymes or receptors).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems. Studies suggest the CF₃ group enhances binding to hydrophobic enzyme pockets .

Q. What are the key stability considerations for storing this compound?

- Moisture Sensitivity : Store in a desiccator with silica gel to prevent ester hydrolysis.

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Temperature : Stable at 2–8°C for long-term storage; avoid repeated freeze-thaw cycles .

Q. How does the electronic effect of the trifluoromethyl group influence the regioselectivity of reactions involving this compound?

The CF₃ group exerts a strong -I (inductive) effect, withdrawing electron density from the pyridine ring. This deactivates the ring toward electrophilic substitution but activates specific positions (e.g., para to CF₃) for nucleophilic attacks. For example, in SNAr reactions, the 6-chloro position becomes more susceptible to substitution due to adjacent electron-withdrawing groups. Computational analyses (e.g., NBO charges) confirm increased positive charge at the 6-position, directing nucleophilic agents to this site .

Properties

IUPAC Name |

methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDLJIDLYBQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379532 | |

| Record name | METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-79-4 | |

| Record name | METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-4-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.